2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide
Description
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide is a synthetic small molecule characterized by an indole core linked to a propionamide backbone. The indole moiety (1H-indol-3-yl) is critical for hydrophobic and π-π stacking interactions, while the N-isopropyl group on the amide nitrogen modulates steric and electronic properties.
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSURAZIHRDGGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or through direct amination reactions.
Formation of the Propionamide Moiety: The propionamide moiety can be introduced through acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a precursor in various chemical reactions, facilitating the development of new compounds with enhanced properties.
Biology
This compound has been studied for its biological activities , including:
- Antimicrobial Activity: Exhibits potential against various pathogens.
- Antiviral Properties: Investigated for effectiveness against viral infections.
- Anticancer Activity: Preliminary studies indicate it may inhibit cancer cell proliferation through multiple pathways .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
- Drug Development: It is being investigated as a candidate for treating diseases such as cancer and infections due to its diverse biological activities.
- Neuropharmacology: Its structural similarity to neurotransmitter modulators suggests potential use in treating neurological disorders like anxiety and depression .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antitumor Activity: A study evaluated several derivatives of indole compounds, including this compound, demonstrating significant cytotoxic effects against cancer cell lines such as A549 and H460 .
- Neuroprotective Effects: Research indicates that derivatives similar to this compound may exert neuroprotective effects by modulating inflammatory pathways in models of hypoxic ischemic brain damage .
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The specific mechanism of action would depend on the particular biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
N-Methyl vs. N-Isopropyl
- The (S)-stereochemistry may improve target selectivity in chiral environments, such as enzyme active sites. Molecular Weight: 217.27 g/mol; Solubility: Higher in polar solvents due to reduced hydrophobicity .
- 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide (): The bulkier isopropyl group increases lipophilicity (logP ~2.1 predicted), favoring blood-brain barrier penetration. May exhibit slower metabolic degradation due to steric protection of the amide bond.
N-Piperidinylpropyl vs. N-Isopropyl
- 2-Amino-3-(1H-indol-3-yl)-N-(3-(piperidin-1-yl)-propyl)propanamide (Compound 25, ): The piperidinylpropyl substituent introduces a basic tertiary amine, enhancing water solubility at physiological pH. Demonstrated efficacy against Hepatitis C NS3/4A protease (IC₅₀ = 0.8 µM), likely due to ionic interactions with catalytic residues . Molecular Weight: ~386 g/mol; Polar Surface Area: Increased due to the amine group.
Modifications on the Indole Core
Aryl-Substituted Indole Derivatives
- (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (): The N-phenyl group enables π-π interactions with aromatic residues in target proteins.
Acrylamide-Linked Indole Derivatives
- Synthesized via oxazolone intermediates, a strategy adaptable for high-throughput screening .
Functional Group Additions
Ester and Boronate Derivatives
Stereochemical Variations
- (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide (): The (S)-configuration and benzyl-piperidine group enhance binding to G-protein-coupled receptors (GPCRs). Molecular Weight: 329.5 g/mol; LogP: ~3.5, indicating high lipophilicity .
Biological Activity
2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and therapeutic potential.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various cellular targets, influencing multiple biochemical pathways. The indole moiety allows this compound to bind to specific receptors and enzymes, which can alter cellular functions and lead to therapeutic effects.
Key Targets
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It potentially interacts with receptors related to inflammation and cancer progression.
Biochemical Pathways
Research indicates that indole derivatives can influence several biochemical pathways:
- Antiviral Activity : Indole compounds have shown potential in inhibiting viral replication.
- Anti-inflammatory Effects : They may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Indoles can induce apoptosis in cancer cells and inhibit tumor growth.
Pharmacological Profiles
The pharmacological properties of this compound suggest a range of therapeutic applications:
| Activity | Description |
|---|---|
| Antiviral | Potential inhibition of viral replication mechanisms. |
| Anti-inflammatory | Modulation of inflammatory cytokines and pathways. |
| Anticancer | Induction of apoptosis and inhibition of tumor growth in various cancer cell lines. |
| Antimicrobial | Activity against a range of microbial pathogens. |
| Antidiabetic | Potential effects on glucose metabolism and insulin sensitivity. |
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, including this compound:
- Anticancer Activity : In vitro studies demonstrated that indole derivatives could significantly inhibit the growth of various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Anti-inflammatory Effects : A study indicated that certain indole derivatives could reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting a potential role in neuroinflammatory conditions .
- Mechanistic Insights : Computational studies have highlighted key interactions between indole derivatives and their biological targets, providing insights into their pharmacological profiles .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Amino-3-(1H-indol-3-yl)-N-isopropyl-propionamide?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to resolve the indole ring protons (~6.5–7.8 ppm) and amide/amine functional groups. The isopropyl group will show distinct splitting patterns in the 1H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, particularly for the amide bond cleavage and indole moiety stability .
- Infrared Spectroscopy (IR): To identify N-H stretching (~3300 cm⁻¹ for amines/amides) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Work in a fume hood to prevent inhalation of airborne particles .
- Storage: Keep in a tightly sealed container in a dry, ventilated area away from ignition sources. Opened containers must be resealed upright to prevent leakage .
- Spill Management: Sweep or vacuum spills into a chemically resistant container for disposal as hazardous waste .
Q. Which analytical methods are suitable for assessing purity?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection (280 nm for indole absorption) to quantify impurities .
- Thin-Layer Chromatography (TLC): Silica gel plates with fluorescent indicators; visualize under UV light or using ninhydrin for amine detection .
- Elemental Analysis: Confirm C, H, N composition to validate synthetic accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Answer:
- Software Tools: Use SHELXL for refining small-molecule structures, especially to resolve twinning or high thermal motion in the isopropyl group .
- Data Collection: Optimize diffraction resolution (<1.0 Å) to reduce ambiguity in electron density maps.
- Validation: Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths/angles and hydrogen-bonding networks .
Q. What strategies optimize synthetic yield while minimizing diastereomer formation?
Answer:
- Stereochemical Control: Use chiral catalysts (e.g., L-proline derivatives) during amide bond formation to favor the desired stereoisomer .
- Reaction Monitoring: Employ real-time HPLC-MS to detect diastereomers early and adjust reaction conditions (temperature, solvent polarity) .
- Purification: Use preparative chiral chromatography or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the target isomer .
Q. How can stability challenges under varying conditions be addressed?
Answer:
- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .
- Formulation: Lyophilize the compound for long-term storage or use stabilizing excipients (e.g., cyclodextrins) in aqueous solutions .
- pH Optimization: Maintain pH 6–8 in buffers to prevent protonation/deprotonation of the indole nitrogen or amine groups .
Q. What methodologies address conflicting spectroscopic data between synthetic batches?
Answer:
- Batch Comparison: Use 2D NMR (COSY, HSQC) to confirm structural consistency across batches, focusing on coupling constants and NOE effects .
- Isotopic Labeling: Synthesize 13C-labeled analogs to resolve overlapping signals in crowded spectral regions .
- Multivariate Analysis: Apply chemometric tools (PCA, PLS) to identify batch-specific impurities or solvent residues affecting spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
